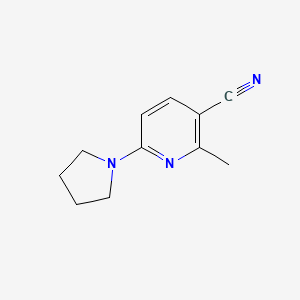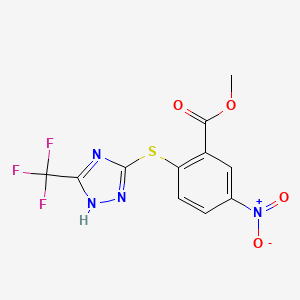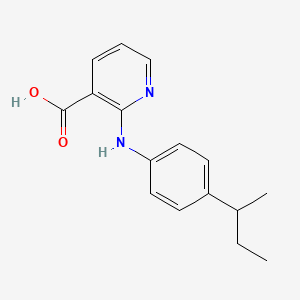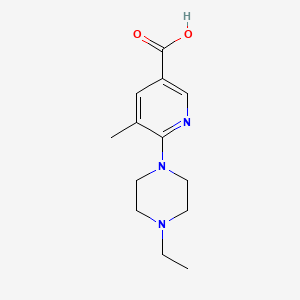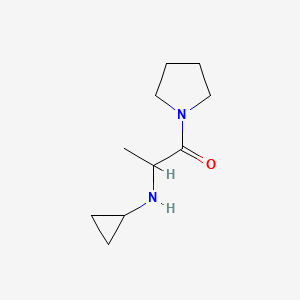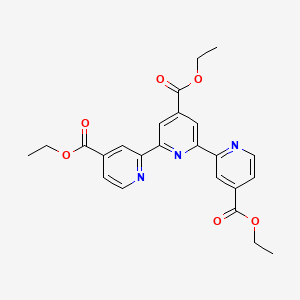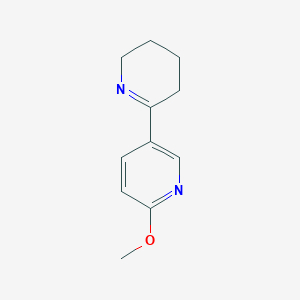
5-(tert-Butyl)pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)pyrimidine-2-carboxylic acid: is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)pyrimidine-2-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the tert-butyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile or amide, the pyrimidine ring can be formed through cyclization reactions involving reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(tert-Butyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the tert-butyl group.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(tert-Butyl)pyrimidine-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology: In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological targets. It may serve as a scaffold for the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)pyrimidine-2-carboxylic acid and its derivatives depends on their specific interactions with molecular targets. For example, in medicinal chemistry, these compounds may act by inhibiting enzymes or binding to receptors involved in disease pathways. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
- 2-(tert-Butyl)pyrimidine-5-carboxylic acid
- tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonylcarbamate
Comparison: 5-(tert-Butyl)pyrimidine-2-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups on the pyrimidine ring. This structural arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
5-tert-butylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)6-4-10-7(8(12)13)11-5-6/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
FMJKMQBMGVGADV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
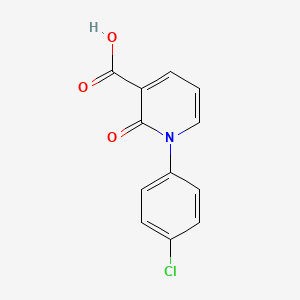
![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)

